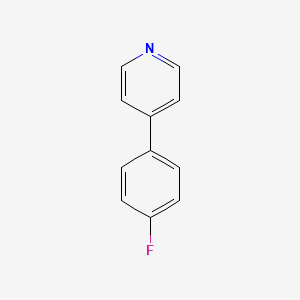
4-(4-Fluorophenyl)pyridine
概要
説明
“4-(4-Fluorophenyl)pyridine” is an organic compound that contains a pyridine ring and a phenyl ring . The phenyl ring is substituted with a fluorine atom . This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of “4-(4-Fluorophenyl)pyridine” involves several steps. The process starts with the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis
The molecular formula of “4-(4-Fluorophenyl)pyridine” is C11H8FN . It has a molecular weight of 173.18600 . The exact mass is 173.06400 . The structure of this compound includes a pyridine ring and a phenyl ring, with a fluorine atom attached to the phenyl ring .科学的研究の応用
Theoretical Studies
- Density Functional Theory (DFT) Applications : DFT has been used to study the molecular structure of compounds related to 4-(4-Fluorophenyl)pyridine. This includes the analysis of IR spectra and normal mode analysis, aiding in the understanding of molecular activity sites (Trivedi, 2017).
Medicinal Chemistry
- Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally related to 4-(4-Fluorophenyl)pyridine, have been identified as potent Met kinase inhibitors. These have implications in tumor treatment and have progressed to phase I clinical trials (Schroeder et al., 2009).
Chemical Synthesis
- Intermediate Synthesis : Compounds like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in synthesizing biologically active compounds, are synthesized from pyridin-4-ol and related to 4-(4-Fluorophenyl)pyridine (Wang et al., 2016).
Crystallography
- Crystal Structure Analysis : The crystal structures of various compounds related to 4-(4-Fluorophenyl)pyridine, such as 2′-[2-(4-Fluorophenyl)chroman-4-ylidene]isonicotinohydrazide, have been elucidated. These studies provide insights into molecular conformations and interactions (Nie et al., 2006).
Metal Complexes
- Cyclometalated Complexes : Research has been conducted on creating cyclometalated complexes involving 4-(4-Fluorophenyl)pyridine derivatives, demonstrating interesting chemical behaviors like bifurcated agostic interaction and sp2 and sp3 C-H bond activation (Crosby et al., 2009).
Fluorescence and Sensing
- Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to 4-(4-Fluorophenyl)pyridine demonstrate unique properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for fluorescent pH sensing in both liquid and solid states (Yang et al., 2013).
Drug Discovery
- Molecular Docking Studies : Pyridine derivatives, including those related to 4-(4-Fluorophenyl)pyridine, have been explored for their potential as inhibitors of specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT). This involves crystal structure analysis, DFT calculations, and molecular docking studies (Venkateshan et al., 2019).
Anticancer Research
- Development of Anticancer Agents : Novel pyridine-thiazole hybrid molecules, structurally related to 4-(4-Fluorophenyl)pyridine, have been synthesized and evaluated for their anticancer properties against various cancer cell lines. These compounds have shown high selectivity and potential as anticancer agents (Ivasechko et al., 2022).
Safety and Hazards
将来の方向性
While specific future directions for “4-(4-Fluorophenyl)pyridine” are not mentioned in the search results, it’s worth noting that pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “4-(4-Fluorophenyl)pyridine” and similar compounds could have potential applications in drug discovery and development .
特性
IUPAC Name |
4-(4-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSMMLJBHPMSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)pyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

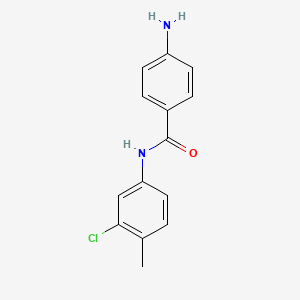
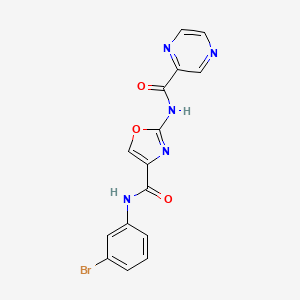
![1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2858985.png)
methanone N-phenylhydrazone](/img/structure/B2858986.png)
![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)
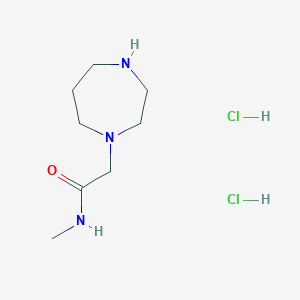


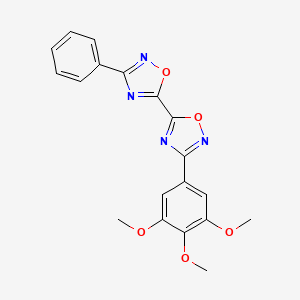
![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)